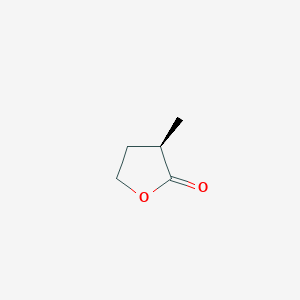
2(3H)-Furanone, dihydro-3-methyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-methyl-, ®-, also known as ®-3-methyltetrahydrofuran-2-one, is a chiral lactone with a molecular formula of C5H8O2. This compound is notable for its pleasant aroma and is often found in various natural products. It is used in the flavor and fragrance industry due to its sweet, fruity scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, ®- can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2(5H)-furanone using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Another synthetic route involves the use of microbial fermentation. Certain microorganisms can selectively reduce 3-methyl-2(5H)-furanone to produce the ®-enantiomer. This biocatalytic process is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, dihydro-3-methyl-, ®- often involves the use of large-scale fermentation processes. These processes utilize genetically engineered microorganisms that have been optimized for high yield and selectivity. The fermentation broth is then subjected to extraction and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2(5H)-furanone.
Reduction: It can be reduced to form 3-methyltetrahydrofuran.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: 3-methyl-2(5H)-furanone
Reduction: 3-methyltetrahydrofuran
Substitution: Various substituted lactones depending on the nucleophile used
Scientific Research Applications
2(3H)-Furanone, dihydro-3-methyl-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in microbial metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, ®- involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing microbial behavior and metabolism. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
2(3H)-Furanone, dihydro-3-methyl-, ®- can be compared with other similar compounds such as:
2(3H)-Furanone, dihydro-3-methyl-, (S)-: The (S)-enantiomer has different olfactory properties and biological activities compared to the ®-enantiomer.
3-methyl-2(5H)-furanone: This compound is an oxidized form of 2(3H)-Furanone, dihydro-3-methyl-, ®- and has distinct chemical properties.
3-methyltetrahydrofuran: The fully reduced form of the compound, which has different reactivity and applications.
The uniqueness of 2(3H)-Furanone, dihydro-3-methyl-, ®- lies in its chiral nature and its specific interactions in biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
55254-35-8 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3R)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
QGLBZNZGBLRJGS-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CCOC1=O |
Canonical SMILES |
CC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



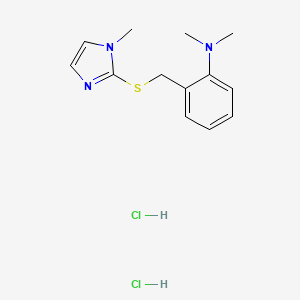
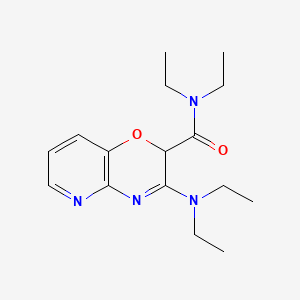
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
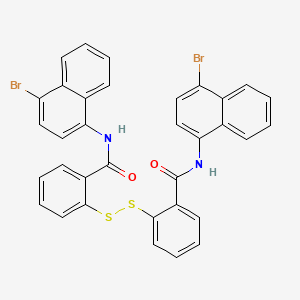
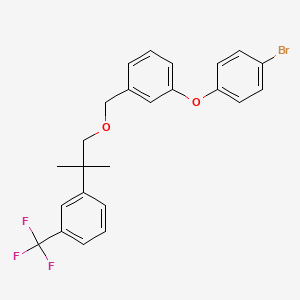
![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
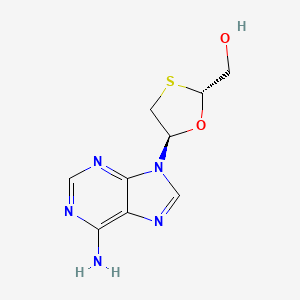

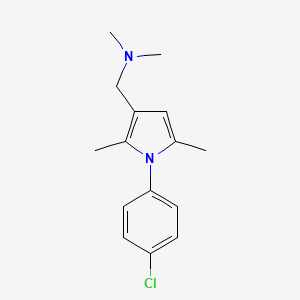
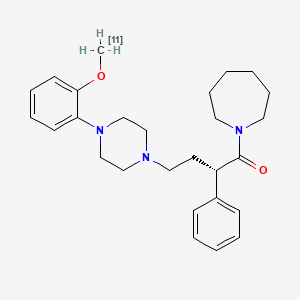
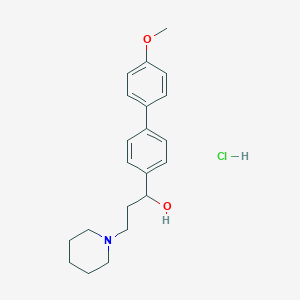
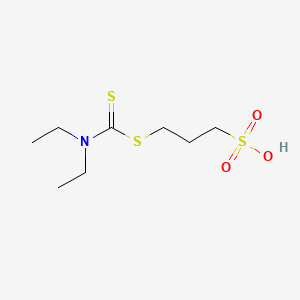
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
